molecular formula C8H16N2O4 B12859926 (1-Methylpyrrolidin-3-yl)methanamine oxalate

(1-Methylpyrrolidin-3-yl)methanamine oxalate

Cat. No.: B12859926
M. Wt: 204.22 g/mol
InChI Key: YNMGVHBIPQDWRM-UHFFFAOYSA-N
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Description

(1-Methylpyrrolidin-3-yl)methanamine oxalate is a chemical compound with the molecular formula C6H14N2·C2H2O4 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methylpyrrolidin-3-yl)methanamine oxalate typically involves the following steps:

    Formation of (1-Methylpyrrolidin-3-yl)methanamine: This can be achieved by reacting 1-methylpyrrolidine with formaldehyde and hydrogen cyanide, followed by hydrolysis to yield the desired amine.

    Formation of the Oxalate Salt: The free base (1-Methylpyrrolidin-3-yl)methanamine is then reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Chemical Synthesis: Utilizing large reactors for the initial formation of (1-Methylpyrrolidin-3-yl)methanamine.

    Purification and Crystallization: The crude product is purified and crystallized to obtain the oxalate salt in high purity.

Chemical Reactions Analysis

Types of Reactions

(1-Methylpyrrolidin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitroso compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or oxides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry

In chemistry, (1-Methylpyrrolidin-3-yl)methanamine oxalate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential effects on neurotransmitter systems due to its structural similarity to certain neurotransmitters.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1-Methylpyrrolidin-3-yl)methanamine oxalate involves its interaction with biological targets, such as enzymes or receptors. The compound can act as a ligand, binding to specific sites and modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    (1-Methylpyrrolidin-2-yl)methanamine: Similar structure but with the amine group at a different position.

    (1-Methylpyrrolidin-4-yl)methanamine: Another positional isomer.

    N-Methylpyrrolidine: Lacks the methanamine group.

Uniqueness

(1-Methylpyrrolidin-3-yl)methanamine oxalate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its oxalate form enhances its stability and solubility, making it suitable for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H16N2O4

Molecular Weight

204.22 g/mol

IUPAC Name

(1-methylpyrrolidin-3-yl)methanamine;oxalic acid

InChI

InChI=1S/C6H14N2.C2H2O4/c1-8-3-2-6(4-7)5-8;3-1(4)2(5)6/h6H,2-5,7H2,1H3;(H,3,4)(H,5,6)

InChI Key

YNMGVHBIPQDWRM-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)CN.C(=O)(C(=O)O)O

Origin of Product

United States

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